N,N-diethyl-4-hydroxy-3-methoxy-5-nitrobenzamide
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Overview
Description
N,N-diethyl-4-hydroxy-3-methoxy-5-nitrobenzamide is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is also known by other names such as vanillic acid diethylamide and ethamivan . This compound is characterized by its benzamide structure, which includes a hydroxyl group, a methoxy group, and a nitro group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-hydroxy-3-methoxy-5-nitrobenzamide typically involves the reaction of vanillic acid with diethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-hydroxy-3-methoxy-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of N,N-diethyl-4-oxo-3-methoxy-5-nitrobenzamide.
Reduction: Formation of N,N-diethyl-4-hydroxy-3-methoxy-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-4-hydroxy-3-methoxy-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of respiratory conditions due to its stimulant properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-hydroxy-3-methoxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. It acts as a central nervous system stimulant by modulating neurotransmitter levels and enhancing respiratory function. The compound’s effects are mediated through its interaction with receptors and enzymes involved in neurotransmitter synthesis and degradation .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylbenzamide: Similar structure but with dimethyl groups instead of diethyl groups.
Vanillic acid diethylamide: Another name for N,N-diethyl-4-hydroxy-3-methoxy-5-nitrobenzamide.
N,N-diethylvanillamide: Similar structure with slight variations in functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, contributes to its potential biological activities and differentiates it from other similar compounds .
Properties
Molecular Formula |
C12H16N2O5 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N,N-diethyl-4-hydroxy-3-methoxy-5-nitrobenzamide |
InChI |
InChI=1S/C12H16N2O5/c1-4-13(5-2)12(16)8-6-9(14(17)18)11(15)10(7-8)19-3/h6-7,15H,4-5H2,1-3H3 |
InChI Key |
QQNWEOUFKVFKEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-] |
Origin of Product |
United States |
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